![molecular formula C15H14FNOS B7457643 (2-fluorophenyl)-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7457643.png)

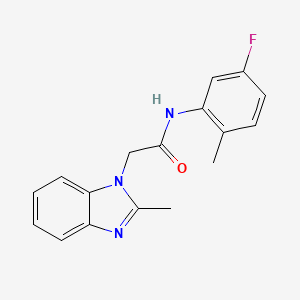

(2-fluorophenyl)-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2-fluorophenyl)-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone, also known as AMT-130, is a small molecule drug that has been developed for the treatment of Huntington's disease (HD). HD is a rare, genetic disorder that causes the progressive breakdown of nerve cells in the brain, leading to cognitive, motor, and behavioral problems. Currently, there is no cure for HD, and available treatments only manage the symptoms of the disease. AMT-130 offers a promising new approach to treating HD, by targeting the underlying genetic cause of the disease.

Mechanism of Action

The mechanism of action of (2-fluorophenyl)-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone involves the use of siRNA to silence the mutant huntingtin gene. The siRNA is delivered to the brain using a viral vector, which is designed to specifically target the cells affected by HD. Once inside the cells, the siRNA binds to the mutant huntingtin mRNA, preventing it from being translated into protein. This results in a reduction in the levels of toxic huntingtin protein in the brain, which is thought to be responsible for the neurodegeneration seen in HD.

Biochemical and Physiological Effects:

The biochemical and physiological effects of this compound are still being studied. However, preclinical studies have shown that the drug is able to effectively silence the mutant huntingtin gene, leading to a reduction in the levels of toxic huntingtin protein in the brain. This has the potential to slow or even halt the progression of HD, by preventing the accumulation of toxic protein and the subsequent neurodegeneration.

Advantages and Limitations for Lab Experiments

The main advantage of (2-fluorophenyl)-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone for lab experiments is its specificity for the mutant huntingtin gene. The siRNA used in the drug is designed to specifically target the mutant gene, while leaving the normal huntingtin gene unaffected. This specificity reduces the risk of off-target effects and improves the safety of the drug. However, a limitation of this compound for lab experiments is its delivery method. The drug is delivered to the brain using a viral vector, which can be challenging to work with and may have limitations in terms of dosing and targeting.

Future Directions

There are several future directions for research on (2-fluorophenyl)-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone. One area of focus is the optimization of the viral vector used to deliver the siRNA to the brain. This could involve improving the targeting of the vector to specific cells affected by HD, as well as increasing the efficiency of siRNA delivery. Another area of focus is the development of biomarkers to track the progression of HD and the effectiveness of this compound in clinical trials. This could involve the identification of specific proteins or other biomolecules that are affected by the disease and can be used to monitor disease progression and treatment response. Finally, there is a need for further clinical trials to test the safety and efficacy of this compound in larger patient populations. These trials will be essential for determining the potential of the drug to treat HD and improving our understanding of the disease.

Synthesis Methods

(2-fluorophenyl)-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone is synthesized using a multi-step process, starting with the reaction of 2-fluorobenzaldehyde with 2-methylthiophene in the presence of a base. The resulting intermediate is then reacted with 4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylic acid to form the final product. The synthesis of this compound has been optimized to produce high yields and purity, and the drug has been extensively characterized using a range of analytical techniques.

Scientific Research Applications

(2-fluorophenyl)-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone has been the subject of extensive preclinical and clinical research, with promising results. In preclinical studies, the drug has been shown to effectively silence the mutant huntingtin gene, which is responsible for causing HD. This gene silencing is achieved through the use of small interfering RNA (siRNA), which is delivered to the brain using a viral vector. The siRNA is designed to specifically target the mutant huntingtin gene, while leaving the normal huntingtin gene unaffected. This approach has the potential to slow or even halt the progression of HD, by preventing the accumulation of toxic huntingtin protein in the brain.

properties

IUPAC Name |

(2-fluorophenyl)-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNOS/c1-10-11-7-9-19-14(11)6-8-17(10)15(18)12-4-2-3-5-13(12)16/h2-5,7,9-10H,6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOUBHUKBBBAOSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CCN1C(=O)C3=CC=CC=C3F)SC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[1-(dimethylamino)cycloheptyl]methyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B7457560.png)

![1-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-N,N-dimethylpyrrolidine-2-carboxamide](/img/structure/B7457568.png)

![5-ethyl-3-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-1H-1,2,4-triazole](/img/structure/B7457585.png)

![6-[[Cycloheptyl(methyl)amino]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7457597.png)

![3-[3-[(3-Bromophenyl)methylsulfanyl]-5-thiophen-2-yl-1,2,4-triazol-4-yl]propanamide](/img/structure/B7457605.png)

![(2E)-2-[[4-(difluoromethoxy)-3-methoxyphenyl]methylidene]-4-hydroxy-3H-inden-1-one](/img/structure/B7457622.png)

![N-[1-(3,4-diethoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B7457639.png)

![Piperidin-1-yl-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7457645.png)